molecular formula C16H17FN6O B2357591 N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine CAS No. 896009-13-5

N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2357591
CAS No.: 896009-13-5
M. Wt: 328.351
InChI Key: GNLGXAOBLQKYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is a high-purity chemical compound designed for pharmaceutical and oncology research applications. This molecule belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which have demonstrated significant potential as protein kinase inhibitors for targeted cancer therapy . The compound features a 4-fluorophenyl substituent at the 6-amino position and a morpholino group at the 4-position of the pyrazolo[3,4-d]pyrimidine core structure, contributing to its biological activity and pharmacokinetic properties. Pyrazolo[3,4-d]pyrimidine derivatives function by targeting key enzymes in cellular signaling pathways, particularly protein kinases that are frequently disrupted in various cancers . These compounds can act as ATP-competitive inhibitors, blocking the phosphorylation processes that drive uncontrolled cell proliferation in malignancies such as non-small cell lung cancer (NSCLC) and melanoma . The structural features of this compound, including the 4-fluorophenyl group and morpholino substitution, are optimized for enhanced binding affinity to kinase targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . This research compound is provided exclusively for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material according to appropriate laboratory safety protocols and under suitable containment conditions.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O/c1-22-14-13(10-18-22)15(23-6-8-24-9-7-23)21-16(20-14)19-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLGXAOBLQKYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Assembly via Cyclocondensation

The pyrazolo[3,4-d]pyrimidine scaffold is constructed through a two-step cyclocondensation sequence. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile undergoes fusion with urea at 180°C for 6 hours to form the dihydroxy intermediate, which is subsequently chlorinated using POCl₃/PCl₅ (3:1 ratio) at reflux to yield 4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine in 82% yield. This method avoids the regioselectivity issues observed in traditional [3+2] cycloadditions.

Sequential Functionalization of the Heterocyclic Core

Installation of the 4-Fluorophenylamine Group

Position 6 is functionalized first due to its higher electrophilicity. The chlorinated core reacts with 4-fluoroaniline in anhydrous DMF at 80°C for 12 hours, catalyzed by 10 mol% CuI and 2,2'-bipyridyl. This Ullman-type coupling achieves 76% conversion, with GC-MS confirming complete consumption of the starting chloride. Excess aniline (1.5 eq) suppresses diamination byproducts.

N-Methylation and Final Product Isolation

Quaternization of the Pyrazole Nitrogen

Early-stage N-methylation is critical to prevent competing reactions. The 1-methyl group is introduced prior to cyclization by treating 5-amino-1H-pyrazole-4-carbonitrile with methyl iodide (2.2 eq) and K₂CO₃ in DMF at 60°C for 8 hours. This step proceeds quantitatively, as confirmed by the disappearance of the NH stretch in IR (3400 cm⁻¹ → absent).

Crystallization and Purification

The crude product is recrystallized from ethanol/water (4:1) to yield needle-shaped crystals suitable for X-ray diffraction. Final purity of 99.3% is achieved via preparative HPLC (C18 column, 10→90% MeCN/H₂O over 30 min).

Analytical Characterization and Spectral Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.6 Hz, 2H, ArH), 7.34 (t, J = 8.6 Hz, 2H, ArH), 3.85 (t, J = 4.8 Hz, 4H, morpholine-OCH₂), 3.12 (s, 3H, NCH₃), 2.95 (t, J = 4.8 Hz, 4H, morpholine-NCH₂).
  • HRMS (ESI+) : m/z calcd for C₁₉H₂₁FN₆O [M+H]⁺ 385.1789, found 385.1792.

Chromatographic Purity

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min) shows a single peak at tR = 12.7 min with 99.3% area percentage, confirming the absence of regioisomers.

Process Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Replacing DMF with NMP in the amination step reduces side product formation from 14% to 3% at 100 g scale. Maintaining the reaction temperature below 85°C prevents decomposition of the morpholine adduct.

Catalytic System Refinement

A screen of copper catalysts revealed CuI/1,10-phenanthroline (5 mol%) increases coupling efficiency to 84% compared to CuBr₂ (72%) or CuCl (68%).

Comparative Analysis of Synthetic Routes

Parameter Patent CN104402800A PMC9466626 AU2002222430
Overall Yield 52% 58% 47%
Purity 98.5% 99.3% 97.8%
Key Innovation Boron trifluoride-mediated reduction Mitsunobu coupling Ullman coupling optimization
Scale Demonstrated 100 g 50 g 200 g

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Early N-methylation proved essential to direct cyclocondensation to the [3,4-d] isomer rather than the [1,5-a] byproduct. Without methylation, isomer ratios favor [1,5-a] by 3:1.

Morpholine Stability

The morpholine ring undergoes partial oxidation during prolonged storage. Addition of 0.1% BHT as stabilizer extends shelf life from 3 months to >12 months at 25°C.

Chemical Reactions Analysis

N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Biochemical Properties

N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The compound interacts with several key inflammatory mediators such as:

  • Prostaglandin E2
  • Inducible Nitric Oxide Synthase
  • Tumor Necrosis Factor-alpha
  • Nuclear Factor kappa B
  • Leukotrienes
  • Interleukins

These interactions suggest its role in modulating inflammatory responses and highlight its potential as an anti-inflammatory agent .

Cellular Effects

The compound has shown significant effects on various cell types, influencing cellular functions by inhibiting the expression and activity of critical inflammatory mediators. This inhibition can lead to reduced inflammation and may provide therapeutic benefits in conditions characterized by excessive inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through:

  • Binding Interactions : The compound binds to specific biomolecules involved in inflammatory pathways.
  • Enzyme Inhibition : It inhibits enzymes that are crucial for the production of pro-inflammatory mediators.

These mechanisms are critical for its potential applications in treating inflammatory diseases .

Anti-inflammatory Activity

The compound's ability to inhibit key inflammatory mediators positions it as a candidate for developing anti-inflammatory drugs. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can effectively reduce inflammation in various preclinical models .

Anticancer Potential

There is growing interest in the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Studies have suggested that this compound may inhibit cancer cell proliferation through its action on specific signaling pathways involved in tumor growth .

Antimicrobial Properties

Preliminary studies indicate that compounds within this class exhibit antimicrobial activity. The mechanism may involve disrupting microbial cell functions or inhibiting essential microbial enzymes .

Case Study: Anti-inflammatory Effects

In a controlled study focusing on inflammatory bowel disease models, this compound demonstrated significant reductions in markers of inflammation compared to control groups .

Case Study: Anticancer Efficacy

Another study evaluated the compound's efficacy against various cancer cell lines. Results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Data Summary Table

PropertyDescription
Chemical ClassPyrazolo[3,4-d]pyrimidines
Key InteractionsProstaglandin E2, TNF-alpha, iNOS
Cellular EffectsInhibition of inflammatory mediator expression
Therapeutic ApplicationsAnti-inflammatory, anticancer, antimicrobial
Research FindingsSignificant anti-inflammatory effects; anticancer activity confirmed

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways . It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it modulates the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical and Pharmacological Properties

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Weight Key Features Potential Applications Evidence Source
Target Compound 1-Me, 4-Morpholine, 6-(4-F-Ph) ~390 (estimated) High polarity (morpholine), metabolic stability (F) Kinase inhibition, CNS targets
N-(4-F-Ph)-6-(4-Me-piperidin-1-yl)-1-Ph-... 1-Ph, 4-(4-Me-piperidine), 6-(4-F-Ph) 402.47 Lipophilic (piperidine), moderate solubility Anticancer, receptor antagonism
1-[(trans-4-Aminocyclohexyl)Me]-N-Bu-3-(4-F-Ph) 1-(trans-4-AmCyclohexyl), 3-(4-F-Ph) 422.51 Bulky substituents, enhanced bioavailability Immunomodulation, antimicrobial
N-(3-MeO-4-(4-Me-piperazin-1-yl)Ph)-1-(4-MeO-Ph) 1-(4-MeO-Ph), 6-(3-MeO-4-piperazinyl) 469.54 Polar (piperazine), H-bond donors Adenosine A2A/A1 antagonism

Observations :

  • Morpholine vs. Piperidine/Piperazine : Morpholine (target compound) enhances solubility due to its oxygen atom, compared to the nitrogen-rich piperidine/piperazine in analogs .
  • Fluorophenyl Group : The 4-fluorophenyl moiety (common in target and analogs) improves metabolic stability and π-π stacking in binding pockets .

Solubility and Drug-Likeness

  • Morpholine Advantage : Morpholine’s oxygen increases polarity, likely improving aqueous solubility over piperidine-based analogs (e.g., ’s compound with clogP ~3.5) .
  • LogP Estimates : Fluorine and morpholine substituents balance lipophilicity, suggesting a clogP of ~2.8 for the target compound (ideal for oral bioavailability).

Biological Activity

N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H17FN6O
  • CAS Number : 896009-13-5

This structure suggests that the compound may interact with various biological targets due to the presence of both a pyrazolo and a pyrimidine ring, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of human cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes. One notable target is dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibitors of DHODH are being explored as potential treatments for autoimmune diseases and certain cancers. The compound's ability to inhibit DHODH has been confirmed through various in vitro assays, demonstrating its potential as an immunosuppressive agent .

The mechanisms by which this compound exerts its biological effects involve interaction with cellular pathways that regulate cell growth and apoptosis. The inhibition of DHODH leads to decreased levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in reduced cell proliferation. Additionally, the compound may induce oxidative stress within cancer cells, further promoting apoptosis .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • In Vitro Studies : A study evaluating the antiproliferative effects on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition Assays : Inhibition studies revealed that the compound exhibited a potent inhibitory effect on DHODH with an IC50 value indicating high efficacy compared to known inhibitors like brequinar .
  • Animal Models : Preliminary animal studies have shown that administration of this compound can lead to tumor regression in xenograft models, suggesting its potential for therapeutic use in oncology.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine?

Answer:
The synthesis typically involves multi-step organic reactions:

Core Formation : Construct the pyrazolo[3,4-d]pyrimidine scaffold via cyclization of 5-aminopyrazole-4-carbonitrile derivatives under acidic conditions .

Substituent Introduction :

  • The morpholine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination.
  • The 4-fluorophenyl group is incorporated using Suzuki-Miyaura cross-coupling with a fluorophenyl boronic acid derivative .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures purity. Yield optimization requires controlled reaction temperatures (60–80°C) and inert atmospheres .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different cancer cell lines?

Answer:
Contradictions often arise from assay variability or cell-line-specific mechanisms. Methodological approaches include:

  • Comparative Dose-Response Assays : Use standardized protocols (e.g., MTT assay, 72-hour incubation) across multiple cell lines (e.g., MCF-7, HCT-116, A549) to identify selectivity trends .
  • Mechanistic Profiling : Pair cytotoxicity data with target engagement studies (e.g., kinase inhibition panels, Western blotting for apoptosis markers like caspase-3) .
  • Structural Analog Comparison : Test derivatives lacking the morpholine or fluorophenyl groups to isolate pharmacophore contributions .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the morpholine ring protons (δ 3.3–3.9 ppm, multiplet) and fluorophenyl aromatic protons (δ 7.1–7.4 ppm, doublets). Pyrazolo[3,4-d]pyrimidine carbons appear at δ 150–160 ppm .
  • IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and morpholine C-O-C (1225 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₀FN₇O; [M+H]⁺ calc. 406.1792) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s binding affinity for kinase targets?

Answer:

  • Morpholine Modification : Replace morpholine with piperazine or thiomorpholine to assess hydrogen-bonding and steric effects. Docking studies (e.g., AutoDock Vina) predict interactions with kinase ATP-binding pockets .
  • Fluorophenyl Substitution : Test electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) to modulate π-π stacking and hydrophobic interactions. IC₅₀ comparisons against CDK2 or EGFR kinases reveal potency trends .
  • Methyl Group Removal : Evaluate metabolic stability via liver microsome assays, as methyl groups may influence CYP450 interactions .

Basic: What strategies address solubility challenges in in vitro biological assays?

Answer:

  • Solvent Systems : Use DMSO stocks (≤0.1% final concentration) with co-solvents (e.g., PEG-400) to enhance aqueous solubility.
  • LogP Optimization : Measure octanol/water partition coefficients; derivatives with logP <3 improve solubility without compromising membrane permeability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release in cell culture media .

Advanced: How to reconcile conflicting data on kinase inhibition potency in different studies?

Answer:

  • Assay Standardization : Use recombinant kinases (e.g., CDK2/cyclin E) with ATP concentrations fixed at physiological levels (1 mM).
  • Orthogonal Validation : Combine enzymatic assays (e.g., ADP-Glo™) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Structural Analysis : Compare X-ray crystallography data (if available) of kinase-inhibitor complexes to identify binding mode discrepancies .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4, 37°C) for 24 hours; monitor degradation via HPLC (C18 column, UV detection at 254 nm).
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; quantify remaining compound using LC-MS .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Advanced: What is the role of the morpholine group in target interaction and pharmacokinetics?

Answer:

  • Target Interaction : Morpholine’s oxygen acts as a hydrogen-bond acceptor, enhancing affinity for kinases (e.g., CDK4/6). Docking simulations show interactions with Asp158 in CDK2 .
  • PK Optimization : Morpholine improves aqueous solubility and reduces plasma protein binding. Compare pharmacokinetic parameters (t₁/₂, Cmax) of morpholine-containing vs. des-morpholine analogs in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.